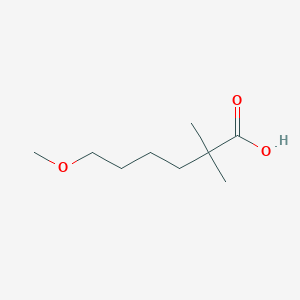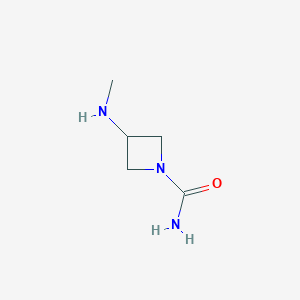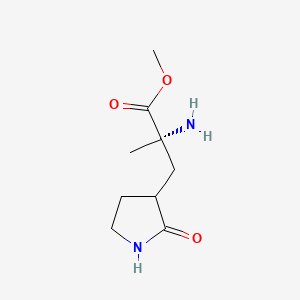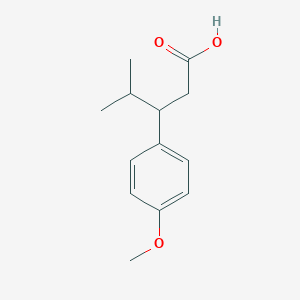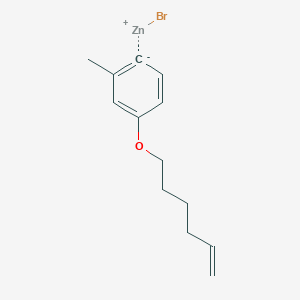
4-(5-Hexen-1-oxy)-2-methylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Hexen-1-oxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the zinc atom makes it less reactive compared to other organometallic reagents, providing better control over the reaction conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-(5-hexen-1-oxy)-2-methylphenylzinc bromide typically involves the reaction of 4-(5-hexen-1-oxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors equipped with inert gas purging systems. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: This compound can undergo substitution reactions where the zinc-bromide bond is replaced by a different group.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation.
Tetrahydrofuran: As a solvent.
Major Products Formed:
Substituted Aromatic Compounds: Depending on the nature of the electrophile used in the reaction.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology:
Bioconjugation: Can be used to attach organic molecules to biomolecules for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of drug candidates.
Industry:
Material Science: Used in the preparation of materials with specific properties.
Mecanismo De Acción
The mechanism of action for 4-(5-hexen-1-oxy)-2-methylphenylzinc bromide involves the formation of a reactive intermediate that can participate in various organic reactions. The zinc atom coordinates with the organic substrate, facilitating the transfer of the organic group to the electrophile. This coordination lowers the activation energy of the reaction, making it more efficient.
Comparación Con Compuestos Similares
4-(5-Hexen-1-oxy)-2-methylphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
4-(5-Hexen-1-oxy)phenylzinc bromide: A closely related compound with similar reactivity.
Uniqueness:
Reactivity Control: The presence of the zinc atom provides better control over the reactivity compared to magnesium-based reagents.
Versatility: Can be used in a wide range of organic reactions, making it a versatile reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H17BrOZn |
|---|---|
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1-hex-5-enoxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-3-4-5-6-10-14-13-9-7-8-12(2)11-13;;/h3,7,9,11H,1,4-6,10H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
GKTABEKCMMDIKZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=[C-]C=CC(=C1)OCCCCC=C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
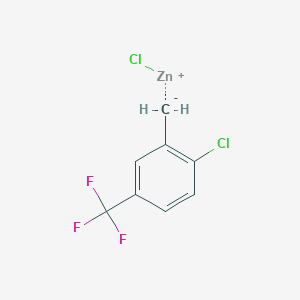
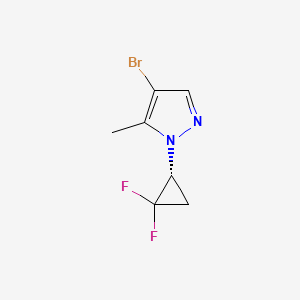
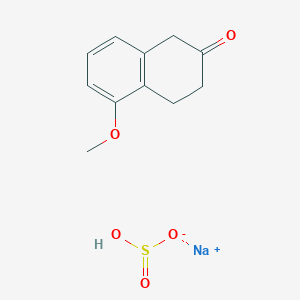


![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)

![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)
